Spiro[4.7]dodecane
Description
Properties
CAS No. |
1197-84-8 |
|---|---|
Molecular Formula |
C12H22 |
Molecular Weight |
166.30 g/mol |
IUPAC Name |
spiro[4.7]dodecane |
InChI |
InChI=1S/C12H22/c1-2-4-8-12(9-5-3-1)10-6-7-11-12/h1-11H2 |
InChI Key |
WNHBZUBVGXTMEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2(CCC1)CCCC2 |
Origin of Product |
United States |
Preparation Methods
Intramolecular Cyclization of Dihalogenated Precursors
A foundational approach to Spiro[4.7]dodecane synthesis involves the intramolecular cyclization of dihalogenated alkanes. For instance, 1,6-dibromohexane undergoes dehydrohalogenation in the presence of strong bases such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH). The reaction proceeds via a Williamson ether synthesis-like mechanism, where the base abstracts a β-hydrogen, initiating elimination and subsequent ring closure.
Reaction Conditions :
- Temperature : 80–120°C
- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)
- Base : t-BuOK (1.2 equivalents relative to substrate)
This method yields this compound with moderate efficiency (45–60% yield), as competing oligomerization or polymerization side reactions reduce overall productivity.
Acid-Catalyzed Cyclization of Diols
An alternative cyclization strategy employs diol precursors, such as 1,6-hexanediol, under acidic conditions. Para-toluenesulfonic acid (p-TsOH) catalyzes the dehydration of diols, facilitating the formation of the spirocyclic structure through a carbocation intermediate. This method is advantageous for its operational simplicity and compatibility with diverse substrates.
Optimized Parameters :
- Catalyst Loading : 10 wt% p-TsOH
- Temperature : 140–160°C
- Solvent : Toluene (for azeotropic water removal)
The azeotropic distillation of water enhances reaction efficiency, achieving yields of 70–75%.
Radical-Mediated Synthesis
Radical Addition of Acrylic Acid to Cyclooctanol
A pioneering method reported by Kakiuchi et al. (1984) utilizes a radical-initiated addition of acrylic acid to cyclooctanol, followed by lactonization and reduction. The process involves three sequential steps:
- Radical Addition : Cyclooctanol reacts with acrylic acid in the presence of di-tert-butyl peroxide (DTBP) as a radical initiator. The reaction proceeds at 150°C, generating a hydroxysäure intermediate that spontaneously cyclizes to form a lactone.
- Reduction : The lactone is reduced to a diol using lithium aluminum hydride (LiAlH₄) in anhydrous ether.
- Cyclization : The diol undergoes acid-catalyzed cyclization with p-TsOH, yielding this compound.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Radical Addition | DTBP, 150°C, 3–10 hours | 65 |
| Reduction | LiAlH₄, ether, 0°C | 85 |
| Cyclization | p-TsOH, toluene, reflux | 78 |
This method achieves an overall yield of 42%, with the radical addition step being rate-limiting due to competing polymerization of acrylic acid.
Modified Radical Pathways for Industrial Applications
Industrial adaptations of radical-mediated synthesis employ continuous flow reactors to mitigate side reactions. For example, a tubular reactor operating at 180°C and 10 bar pressure enables rapid heat dissipation, suppressing acrylic acid polymerization and improving lactone yield to 80%.
Catalytic Methods for Scalable Production
Palladium-Catalyzed Dehydrogenative Coupling
Recent advancements leverage transition-metal catalysts for spirocyclic compound synthesis. Palladium(II) acetate (Pd(OAc)₂) catalyzes the dehydrogenative coupling of cyclohexane derivatives, enabling the construction of the this compound framework under mild conditions.
Reaction Profile :
- Catalyst : Pd(OAc)₂ (5 mol%)
- Ligand : 1,10-Phenanthroline (10 mol%)
- Oxidant : Oxygen (O₂) at 1 atm
- Solvent : Acetonitrile, 80°C
This method achieves 55% yield with high regioselectivity, though catalyst cost and oxygen sensitivity limit industrial adoption.
Nickel-Catalyzed Cross-Coupling
Nickel catalysts offer a cost-effective alternative for large-scale production. A Ni(0)/N-heterocyclic carbene (NHC) system facilitates the coupling of bromocyclohexane with ethylene, forming the spirocyclic product via a step-growth mechanism.
Industrial Parameters :
- Catalyst : Ni(COD)₂ (2 mol%)
- Ligand : IPr·HCl (4 mol%)
- Temperature : 120°C
- Pressure : 5 bar ethylene
This method achieves 68% yield with a turnover number (TON) of 340, demonstrating scalability for bulk synthesis.
Comparative Analysis of Synthetic Routes
The table below summarizes the efficiency, scalability, and practicality of prominent this compound preparation methods:
| Method | Yield (%) | Cost (Relative) | Scalability | Key Limitations |
|---|---|---|---|---|
| Intramolecular Cyclization | 60 | Low | Moderate | Oligomerization side reactions |
| Radical Addition | 42 | Moderate | Low | Polymerization of acrylic acid |
| Pd-Catalyzed Coupling | 55 | High | High | Catalyst cost, O₂ sensitivity |
| Ni-Catalyzed Coupling | 68 | Moderate | High | Requires ethylene pressure |
Chemical Reactions Analysis
Types of Reactions: Spiro[4.7]dodecane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert this compound into more saturated hydrocarbons.
Substitution: Halogenation reactions with chlorine or bromine can introduce halogen atoms into the spirocyclic structure.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Chlorine or bromine in the presence of a radical initiator.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated spirocyclic compounds.
Scientific Research Applications
Chemistry: Spiro[4.7]dodecane is used as a building block in organic synthesis. Its unique structure makes it valuable in the synthesis of complex molecules and materials .
Biology and Medicine: Research has explored the potential of this compound derivatives in medicinal chemistry. These derivatives may exhibit biological activities such as antimicrobial or anticancer properties .
Industry: In the industrial sector, this compound is used in the production of high-density fuels and lubricants.
Mechanism of Action
The mechanism of action of Spiro[4.7]dodecane and its derivatives often involves interactions with specific molecular targets. For example, in biological systems, these compounds may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The spirocyclic structure can enhance binding affinity and selectivity .
Comparison with Similar Compounds
Spiro[5.6]dodecane
Structure and Thermodynamics :
Spiro[5.6]dodecane (C₁₂H₂₂) comprises a 5-membered and 6-membered ring. Thermodynamic data include:Functional Derivatives :
Derivatives like Spiro[5.6]dodecane-1-one (C₁₂H₂₀O) and -7-one introduce ketone groups, altering reactivity and polarity. Such modifications enhance applications in catalysis and polymer chemistry .
Spiro[4.5]decane Derivatives
- 7-Hexadecyl-Spiro[4.5]decane :
This derivative (C₂₆H₅₀) features a long alkyl chain, significantly increasing hydrophobicity. Key properties include:
Heteroatom-Containing Spiro Compounds
- 1,6-Dioxaspiro[4.4]nonane: Incorporating oxygen atoms creates acetal systems, enhancing rigidity and altering mass spectrometric fragmentation patterns. Diagnostic ions (e.g., m/z 87, 101) distinguish these from purely hydrocarbon spiro compounds .
- Spiro[indoline-3,5'-[1,2]diazepines] :
Nitrogen-rich spiro systems (e.g., compound 7a, C₃₄H₂₇ClN₃O₄) exhibit distinct NMR shifts (e.g., δC 168.6 for carbonyl carbons) and are synthesized via multicomponent reactions, underscoring their utility in medicinal chemistry .
Comparison with Linear Alkanes (e.g., Dodecane)
While Spiro[4.7]dodecane is cyclic, linear dodecane (C₁₂H₂₆) serves as a solvent in catalytic systems and microbial cultures. Key differences include:
| Property | This compound (Inferred) | Dodecane (Linear) |
|---|---|---|
| Boiling Point | Higher (cyclic rigidity) | 216.3°C |
| Volatility | Lower | High |
| Applications | Potential in drug synthesis | Solvent, fuel |
Dodecane’s volatility limits its use in high-temperature reactions, whereas spiro compounds’ stability suits complex syntheses .
Data Tables
Q & A
Q. What are the most reliable synthetic routes for Spiro[4.7]dodecane in academic laboratories, and how can researchers optimize reaction conditions?
Methodological Answer:
- Key synthetic approaches include [4+3] cycloaddition and ring-closing metathesis, with solvent polarity and temperature critically influencing stereochemical outcomes. For characterization, combine / NMR for structural confirmation and GC-MS for purity assessment. Optimize yields by systematically varying catalysts (e.g., Lewis acids) and reaction times, using Design of Experiments (DoE) principles to identify significant variables .
Q. How should researchers approach spectroscopic characterization of this compound to ensure structural accuracy?
Methodological Answer:
- Employ multi-nuclear NMR (e.g., , , DEPT-135) to resolve spiro junction stereochemistry. Cross-validate with X-ray crystallography if single crystals are obtainable. For trace impurities, use high-resolution GC-MS with dodecane as an internal standard for calibration curves. Statistical validation of spectral data (e.g., signal-to-noise ratios) enhances reproducibility .
Q. What are the best practices for purity analysis of this compound using chromatographic techniques?
Methodological Answer:
Q. How to conduct a systematic literature review on this compound’s physicochemical properties?
Methodological Answer:
- Use databases like SciFinder and Reaxys with Boolean operators (e.g., "this compound AND (synthesis OR stability)"). Screen abstracts for relevance, prioritize peer-reviewed journals, and apply citation chaining to identify foundational studies. Document gaps in solubility or thermal stability data to justify novel research .
Advanced Research Questions
Q. What experimental design strategies are effective for optimizing reaction yields of this compound derivatives?
Methodological Answer:
- Implement Response Surface Methodology (RSM) with Central Composite Design (CCD) to model non-linear relationships between variables (e.g., temperature, catalyst loading). Use ANOVA to identify significant factors (p < 0.05) and interaction effects. For example, demonstrated a Model F-value of 69.81, confirming robustness .
Q. How to resolve contradictions in reported degradation pathways of this compound under varying environmental conditions?
Methodological Answer:
- Conduct comparative kinetic studies using controlled variables (pH, UV exposure). Apply LC-QTOF-MS to identify degradation intermediates and propose mechanisms. Replicate conflicting studies with standardized protocols (e.g., ISO guidelines) and use meta-analysis to reconcile discrepancies in half-life data .
Q. What computational methods are validated for modeling this compound’s conformational dynamics?
Methodological Answer:
Q. How to design multi-variable experiments to study this compound’s interactions in complex systems (e.g., biological membranes)?
Methodological Answer:
- Use fractional factorial designs to screen variables (e.g., lipid composition, temperature). Apply multivariate ANOVA (MANOVA) to analyze synergistic effects. For membrane permeability assays, employ fluorescence quenching or surface plasmon resonance (SPR) with controlled spiro compound concentrations .
Q. What statistical approaches are recommended for analyzing non-linear relationships in this compound reaction kinetics?
Methodological Answer:
Q. How to ensure reproducibility when scaling up this compound synthesis from milligram to gram quantities?
Methodological Answer:
- Maintain geometric similarity in reactor design (e.g., agitation speed, heat transfer coefficients). Use process analytical technology (PAT) like in-situ FTIR for real-time monitoring. Conduct robustness testing by introducing ±10% variations in critical parameters (e.g., solvent volume) and report RSD values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
